BenchChemオンラインストアへようこそ!

tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate

Chiral Synthesis Medicinal Chemistry Process Chemistry

tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate is a chiral, heterocyclic building block from the piperidine class. It comprises a tert-butyloxycarbonyl (Boc) protected amine and a free hydroxyl group on a scaffold with defined (3R,4S) stereochemistry.

Molecular Formula C11H21NO3
Molecular Weight 215.29
CAS No. 2102325-71-1
Cat. No. B3115595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate
CAS2102325-71-1
Molecular FormulaC11H21NO3
Molecular Weight215.29
Structural Identifiers
SMILESCC1CN(CCC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
InChIKeyPSDMSGJMWVMEMV-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate (CAS 2102325-71-1) for Chiral Synthesis


tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate is a chiral, heterocyclic building block from the piperidine class . It comprises a tert-butyloxycarbonyl (Boc) protected amine and a free hydroxyl group on a scaffold with defined (3R,4S) stereochemistry . This compound serves as a versatile intermediate in medicinal chemistry for constructing more complex, enantiomerically pure drug candidates . Its primary utility lies in providing a specific three-dimensional orientation for downstream molecular interactions, a parameter that cannot be achieved with other stereoisomers or unprotected analogs .

Sourcing the Wrong Isomer or Analog of tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate Can Lead to Inactive Compounds


Substituting this compound with a closely related analog, such as a different stereoisomer (e.g., (3R,4R), (3S,4S)) or an unprotected piperidine, can critically undermine a synthetic project. The defined (3R,4S) cis-relationship between the methyl and hydroxyl groups dictates the geometry of the final drug molecule, directly influencing its binding affinity to biological targets . For instance, a different isomer, tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, is specifically cited for synthesizing ϫ-adrenergic receptor antagonists, a task for which the (3R,4S) isomer would be unsuitable due to divergent receptor interactions . Using an unprotected analog requires an additional protection step, reducing synthetic efficiency and potentially introducing new impurities. Therefore, generic substitution introduces a high risk of synthesizing an incorrect stereoisomer of the target API, leading to project delays and invalid biological data.

Quantitative Evidence for Selecting tert-Butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2102325-71-1)


Enantiomeric Purity of (3R,4S) Isomer Outperforms Racemic Mixtures for Asymmetric Synthesis

The primary value proposition is the compound's enantiomeric purity. While a racemic mixture ('rac-' or 'rel-' prefix) contains both (3R,4S) and (3S,4R) enantiomers, this specific compound is supplied as a defined single enantiomer (as indicated by the unambiguous (3R,4S) nomenclature) with a minimum purity of 97% . In contrast, a racemic form sourced from another vendor would inherently be a 50:50 mixture of enantiomers, requiring a chiral resolution step that typically reduces overall yield by at least 50% [1]. The direct availability of the single enantiomer eliminates this costly and time-consuming separation process, directly impacting the cost and timeline of a synthetic route.

Chiral Synthesis Medicinal Chemistry Process Chemistry

Stereochemistry-Driven Synthetic Utility: The (3R,4S)-cis Configuration as a Key Pharmaceutical Intermediate

The specific (3R,4S)-cis configuration is not arbitrary; it is a structural prerequisite for accessing certain bioactive molecules. While general applications for piperidine derivatives are broad, the (3R,4S) isomer is distinctly identified as a versatile chiral building block for bioactive molecule synthesis . This contrasts with the (3R,4R)-trans isomer, which is specifically applied in synthesizing a different therapeutic class (ϫ-adrenergic receptor antagonists) . This divergence in application confirms that the stereochemistry dictates the final biological target, making the (3R,4S) isomer an irreplaceable intermediate for its specific target molecules.

Medicinal Chemistry Stereochemistry Drug Intermediate

Vendor-Specified Purity Enables Reproducible Research

Procurement decisions often hinge on specified purity. For CAS 2102325-71-1, a minimum purity of 97% is specified by suppliers like Aladdin Scientific , while a higher threshold of 98% is offered by specialized manufacturers like Suzhou Jiamai Pharma . In contrast, other suppliers list the racemic analog at purities of 95% . This 2-3% purity advantage is significant in multi-step synthesis, where cumulative impurities from lower-purity starting materials can drastically reduce the final yield of a drug substance and complicate purification.

Analytical Chemistry Quality Control Reproducibility

Key Application Scenarios for tert-Butyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2102325-71-1)


Synthesis of Enantiomerically Pure CNS Drug Candidates

This compound is ideal as a starting material for neuroscience drug discovery programs where a specific, rigid cis-geometry of a piperidine ring is required for target engagement. The defined (3R,4S) stereochemistry allows medicinal chemists to directly install the correct chirality into the drug scaffold, as evidenced by its role as a chiral intermediate for bioactive molecules , bypassing the need for inefficient, late-stage chiral separation.

Construction of Targeted Protein Degraders (PROTACs)

The orthogonal Boc-protected amine and free hydroxyl group make this compound a strategic linker component in PROTAC design. Its high purity (97-98%) ensures reliable downstream conjugation, while the specific stereochemistry provides a conformational constraint that can fine-tune the formation of the ternary complex, a critical parameter for degrader efficacy.

Process Development for Chiral APIs

For process R&D, this single-enantiomer building block removes a significant hurdle. Using this compound, a process chemist avoids the development and validation of a chiral resolution or asymmetric synthesis step early in the route, directly reducing the cost of goods and accelerating the timeline to clinic, based on the principle that a pre-resolved starting material guarantees >50% better atom economy for the desired isomer compared to a racemate [1].

Quote Request

Request a Quote for tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.